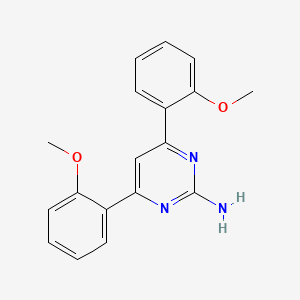
1-Butyl-2,3-dimethylimidazolium nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,3-dimethylimidazolium nitrate is an ionic liquid composed of an organic cation and an inorganic nitrate anion. It is known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various industrial and scientific applications .
準備方法
Synthetic Routes and Reaction Conditions: 1-Butyl-2,3-dimethylimidazolium nitrate can be synthesized through the reaction of 1-butyl-2,3-dimethylimidazole with nitric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The process includes rigorous purification steps to meet industrial standards .
化学反応の分析
Types of Reactions: 1-Butyl-2,3-dimethylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, although this is less common.
Substitution: Substitution reactions are more prevalent, where the nitrate anion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various anions like chloride or bromide can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen oxides, while substitution can produce various imidazolium salts .
科学的研究の応用
1-Butyl-2,3-dimethylimidazolium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis due to its unique properties.
Biology: The compound is explored for its potential in biological systems, including enzyme stabilization and protein folding studies.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical reactions.
Industry: It is employed in electrochemical applications, such as electrolytes in batteries and capacitors, and as a heat transfer fluid .
作用機序
The mechanism by which 1-butyl-2,3-dimethylimidazolium nitrate exerts its effects involves its interaction with molecular targets through ionic interactions and hydrogen bonding. The nitrate anion plays a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved include thermal decomposition and ion exchange processes .
類似化合物との比較
- 1-Butyl-3-methylimidazolium nitrate
- 1-Butyl-2,3-dimethylimidazolium bromide
- 1-Butyl-2,3-dimethylimidazolium chloride
Uniqueness: 1-Butyl-2,3-dimethylimidazolium nitrate stands out due to its higher thermal stability compared to similar compounds like 1-butyl-3-methylimidazolium nitrate. The additional methyl group at the imidazolium C2 position enhances its stability and alters its thermal decomposition pathway, making it more suitable for high-temperature applications .
特性
IUPAC Name |
1-butyl-2,3-dimethylimidazol-3-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2.NO3/c1-4-5-6-11-8-7-10(3)9(11)2;2-1(3)4/h7-8H,4-6H2,1-3H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLAZVCVBALAEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1C)C.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Chloromethyl)-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6336987.png)

![(3S)-1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B6337000.png)
![Benzyloxycalix[5]arene](/img/structure/B6337005.png)

![9-(2-Carboxyphenyl)-2,7-dichloro-4,5-bis[(2-picolyl)(pyrazin-2-ylmethyl)aminomethyl]-6-hydoxy-3-xanthanone ZPP1](/img/structure/B6337018.png)

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)





